2-Morpholinothiazole

Description

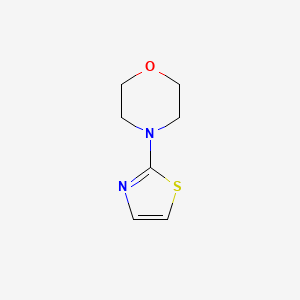

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSGLIXDBAERBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573122 | |

| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21429-06-1 | |

| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholinothiazole: Core Properties, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-morpholinothiazole, with a primary focus on the well-characterized and medicinally significant isomer, 4-(1,3-thiazol-2-yl)morpholine . Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, structural elucidation, synthesis, and the burgeoning therapeutic applications of this heterocyclic scaffold.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a morpholine and a thiazole ring system has given rise to a class of compounds with significant therapeutic potential. The morpholine moiety, a saturated heterocycle containing both ether and amine functional groups, is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including a variety of approved drugs.[1] The combination of these two rings in the form of 4-(1,3-thiazol-2-yl)morpholine has created a "privileged scaffold" that has demonstrated a range of biological activities, most notably in the realms of oncology and infectious diseases.[2][3] This guide will explore the core scientific principles underpinning the utility of this promising molecular architecture.

Physicochemical and Structural Properties

The foundational characteristics of 4-(1,3-thiazol-2-yl)morpholine dictate its behavior in both chemical and biological systems.

Core Structure

The core structure consists of a morpholine ring attached via its nitrogen atom to the 2-position of a 1,3-thiazole ring.

Caption: Chemical structure of 4-(1,3-thiazol-2-yl)morpholine.

The morpholine ring typically adopts a stable chair conformation.[4] The planarity of the thiazole ring and the sp3 hybridization of the morpholine ring carbons and nitrogen influence the overall three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₀N₂OS | Calculated |

| Molecular Weight | 170.23 g/mol | Calculated |

| Appearance | Typically a solid | Inferred from derivatives[1] |

| Melting Point | Varies with substitution | Derivatives have melting points in the range of 100-250 °C[1][5] |

| Solubility | Soluble in most organic solvents | Inferred from experimental procedures[1] |

| XLogP3 | 1.4 | Estimated for a similar chloro-derivative[6] |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the celebrated Hantzsch thiazole synthesis or variations thereof. This versatile reaction allows for the efficient formation of the thiazole ring.

Hantzsch Thiazole Synthesis: A Generalized Workflow

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[7] For the synthesis of 2-aminothiazoles, thiourea itself is used. The resulting 2-aminothiazole can then be further modified.

Sources

- 1. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | C11H16N4O3S | CID 46867137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03385J [pubs.rsc.org]

- 6. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Novel 2-Morpholinothiazole Derivatives

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant compounds.[1] Its derivatization with a morpholine moiety often enhances pharmacokinetic properties and biological activity, making the 2-morpholinothiazole core a highly sought-after target in drug discovery.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis of novel this compound derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for precursor synthesis, and detailed, field-tested protocols for the core cyclization reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to construct libraries of these valuable compounds.

Introduction: The Strategic Importance of the this compound Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of pharmaceutical development.[1] Among these, the thiazole ring is a five-membered aromatic heterocycle renowned for its stability and versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of a morpholine group at the 2-position of the thiazole ring is a common strategy in medicinal chemistry to improve aqueous solubility, metabolic stability, and overall drug-like properties. This strategic combination has led to the development of potent kinase inhibitors and other targeted therapeutics.[2][4]

The primary and most reliable method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis , first described in 1887.[5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[3][5][6][7] For our target compounds, the key precursors are morpholine-4-carbothioamide and a diverse array of α-haloketones.

Overall Synthetic Strategy: A Modular Approach

The synthesis of a library of this compound derivatives is best approached in a modular fashion. This allows for the generation of diversity by varying one of the key building blocks while keeping the other constant. The general workflow is depicted below.

Caption: High-level workflow for the synthesis of this compound derivatives.

Part I: Synthesis of the Key Intermediate: Morpholine-4-carbothioamide

The cornerstone of this entire synthetic endeavor is the reliable preparation of morpholine-4-carbothioamide. This compound serves as the source of the morpholine and the thioamide functionalities required for the Hantzsch cyclization. While commercially available, its synthesis in-house is straightforward and cost-effective for large-scale work.

Protocol 1: Synthesis of Morpholine-4-carbothioamide

This protocol describes a common method for preparing the title compound from morpholine and a thiocyanate salt under acidic conditions.

Rationale: The reaction proceeds via the formation of thiocyanic acid (HSCN) in situ, which then reacts with the secondary amine (morpholine) to form the corresponding thiourea derivative. The use of an acid catalyst is crucial for the generation of the reactive thiocyanic acid.

Materials & Reagents:

-

Morpholine

-

Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate (1.0 eq) in deionized water.

-

Addition of Morpholine: Cool the solution in an ice bath and add morpholine (1.0 eq) dropwise with vigorous stirring.

-

Acidification: Continue stirring and slowly add concentrated HCl dropwise. The reaction is exothermic; maintain the temperature below 10 °C. A white precipitate should begin to form.

-

Reaction: After the addition of HCl is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

-

Drying: Dry the product under vacuum or in a desiccator. The resulting morpholine-4-carbothioamide is typically a white to off-white solid of sufficient purity for the next step.[8]

Characterization Data (Expected):

-

Appearance: White to off-white solid[8]

-

Melting Point: 176-177 °C[4]

-

Molecular Weight: 146.21 g/mol [4]

Part II: The Hantzsch Thiazole Synthesis - Mechanism and Protocol

Mechanistic Deep Dive

The Hantzsch synthesis is a robust and high-yielding reaction.[3][6] Understanding its mechanism is key to troubleshooting and optimizing the reaction conditions. The process involves a sequence of nucleophilic attack, cyclization, and dehydration.[7]

Caption: Simplified Mechanism of the Hantzsch Thiazole Synthesis.

-

S-Alkylation (Sₙ2 Attack): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in a classic Sₙ2 reaction.[6][7][10] This displaces the halide ion and forms an S-alkylated isothiourea intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[6][7] This step forms a five-membered heterocyclic ring, a hemiaminal-like intermediate.

-

Dehydration and Aromatization: The final step is the elimination of a molecule of water (dehydration) from the cyclic intermediate. This dehydration leads to the formation of a double bond within the ring, resulting in the stable, aromatic thiazole product.[10]

Protocol 2: General Procedure for Synthesis of this compound Derivatives

This protocol is a robust starting point for the synthesis of a wide range of this compound derivatives and is adapted from standard Hantzsch synthesis procedures.[6][10]

Rationale: The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the dissolution of the starting materials and the reaction progress. Heating is often required to drive the cyclization and dehydration steps.[10] An excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[10] A final basic workup neutralizes the hydrohalide salt of the product, which often aids in its precipitation and purification.[10]

Materials & Reagents:

-

Morpholine-4-carbothioamide (from Protocol 1)

-

Substituted α-bromoacetophenone or other α-haloketone (1.0 eq)

-

Ethanol or Methanol (anhydrous)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Magnetic Stirrer, Stir Bar, and Hotplate

-

Round-bottom flask with reflux condenser

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine the desired α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and morpholine-4-carbothioamide (5.5 mmol, 1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (10-15 mL) and a magnetic stir bar.

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the reactivity of the α-haloketone.[6]

-

Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

-

Neutralization: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 40 mL).[6] Stirring this mixture will neutralize the thiazole hydrohalide salt, causing the free base product to precipitate.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water and allow it to air dry or dry under vacuum to yield the crude product.[6]

-

Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Part III: Library Generation and Characterization

The true power of this synthetic approach lies in its adaptability for creating a diverse library of compounds. By simply changing the α-haloketone starting material, a wide array of derivatives can be synthesized.

Varying the α-Haloketone

The nature of the 'R' group on the α-haloketone (R-CO-CH₂-X) directly translates to the substituent at the 4-position of the resulting thiazole ring.

| α-Haloketone Example | Resulting Substituent at C4 | Potential Application Focus |

| 2-Bromoacetophenone | Phenyl | General kinase inhibitors, anticancer |

| 2-Chloro-1-(4-fluorophenyl)ethanone | 4-Fluorophenyl | Probes for SAR studies, metabolic stability |

| Ethyl 4-bromo-3-oxobutanoate | -CH₂COOEt | Further functionalization handle |

| 3-Bromopentane-2,4-dione | Acetyl | Metal chelation, alternative scaffolds |

Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Key signals to look for include the characteristic proton of the thiazole ring (C-H at the 5-position) and signals corresponding to the morpholine and the C4-substituent.[3]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the building blocks.

-

Melting Point: A sharp melting point range is a good indicator of purity.[6]

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of others (e.g., the carbonyl C=O from the starting ketone).[3]

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive α-haloketone.2. Insufficient heating.3. Reaction time too short. | 1. Verify the quality of the ketone; older reagents can degrade.2. Ensure the reaction reaches and maintains reflux.3. Monitor by TLC and extend reaction time as needed. |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products.3. Decomposition. | 1. Increase reaction time or temperature.2. Purify the crude product via column chromatography or recrystallization.3. Avoid excessive heating or prolonged reaction times. |

| Product Fails to Precipitate | 1. Product is soluble in the workup solvent.2. Insufficient neutralization. | 1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).2. Check the pH of the aqueous solution after adding base; add more if not basic (pH > 8). |

Conclusion

The Hantzsch thiazole synthesis remains the preeminent method for the construction of this compound derivatives. Its operational simplicity, high yields, and tolerance of diverse functional groups make it an ideal platform for the generation of compound libraries in a drug discovery setting. By mastering the synthesis of the key morpholine-4-carbothioamide intermediate and understanding the nuances of the subsequent cyclocondensation reaction, researchers can efficiently access a wide range of novel chemical entities for biological screening and development.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(8), 1063. Published online 2016 Aug 16. [Link]

-

synthesis of thiazoles. (2019, January 19). YouTube. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020). ProQuest. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020, February 25). ResearchGate. [Link]

-

The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Advances. [Link]

-

morpholine-4-carbothioamide (14294-10-1). (n.d.). Chemchart. [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

Morpholine-4-carbothioamide. (n.d.). MySkinRecipes. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Egyptian Journal of Chemistry. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(5), 309-19. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules, 26(5), 1435. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine-4-carbothioamide [myskinrecipes.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. guidechem.com [guidechem.com]

- 9. morpholine-4-carbothioamide (14294-10-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. m.youtube.com [m.youtube.com]

Introduction: The Structural Imperative of 2-Morpholinothiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Morpholinothiazole

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistic understanding of the analytical process. It is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the scientific rationale behind the experimental choices. We will explore the molecule's structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, ensuring a holistic and robust analytical workflow.

The this compound core is a privileged structure in modern pharmacology, appearing in compounds designed for a range of therapeutic targets.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and the precise arrangement of its constituent atoms. Therefore, unambiguous structural confirmation is the bedrock upon which all further biological and toxicological studies are built. Spectroscopic analysis is not merely a quality control checkpoint; it is the primary method by which we confirm molecular identity, assess purity, and gain insight into the electronic environment of the molecule. This guide establishes a multi-technique, orthogonal approach to characterization, ensuring the highest degree of scientific confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled detail about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, NMR confirms the successful coupling of the morpholine and thiazole rings and establishes the connectivity of the entire molecular framework.

Rationale and Mechanistic Insights

The choice of NMR as the primary characterization tool is dictated by its ability to provide a complete covalent bond map.

-

¹H NMR: The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing us to differentiate between the protons on the thiazole ring and those on the morpholine ring. Coupling constants (J) reveal the spatial relationships between neighboring protons, confirming their connectivity.

-

¹³C NMR: This technique maps the carbon backbone of the molecule. The chemical shifts of the thiazole carbons provide direct evidence of the heterocyclic ring's electronic structure, while the morpholine carbons confirm the integrity of the saturated ring system.

Predicted NMR Data for this compound

The following table summarizes the predicted chemical shifts for this compound, based on established values for thiazole and morpholine moieties.[3][4] Actual values may vary slightly based on solvent and concentration.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale for Prediction |

| Thiazole H-4 | ~6.6 | ~108 | Thiazole ring protons appear in the aromatic region; H-4 is typically upfield of H-5.[3] |

| Thiazole H-5 | ~7.1 | ~138 | H-5 is adjacent to the sulfur atom, influencing its chemical shift.[3] |

| Morpholine -CH₂-N- | ~3.5 | ~45 | Protons and carbons adjacent to the thiazole nitrogen are deshielded. |

| Morpholine -CH₂-O- | ~3.8 | ~67 | Protons and carbons adjacent to the highly electronegative oxygen atom are the most deshielded in the morpholine ring. |

| Thiazole C-2 | N/A | ~168 | The carbon atom double-bonded to the exocyclic nitrogen and single-bonded to the ring nitrogen and sulfur is significantly deshielded. |

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

-

Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound sample. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[3] c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

-

Instrument Setup & Calibration: a. Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.[3] b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition: a. ¹H NMR: Acquire data using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio. b. ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization: NMR Analysis Workflow

Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It also provides structural information through the analysis of fragmentation patterns.

Rationale and Mechanistic Insights

-

Molecular Ion Peak (M⁺): The primary goal is to identify the molecular ion peak, which corresponds to the exact molecular weight of this compound (C₇H₁₀N₂OS, Exact Mass: 170.05). This provides definitive confirmation of the molecular formula.

-

Fragmentation Analysis: By analyzing how the molecule breaks apart in the mass spectrometer, we can corroborate the structure deduced from NMR. Expected fragmentation would involve the cleavage of the morpholine ring or the separation of the two ring systems.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 170.05 | Molecular Ion |

| [M-C₂H₄O]⁺ | 126.04 | Loss of ethylene oxide from morpholine ring |

| [C₄H₈NO]⁺ | 86.06 | Morpholine cation |

| [C₃H₃N₂S]⁺ | 99.00 | 2-aminothiazole fragment |

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecular ion intact.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [5]2. Instrument Setup: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Data Acquisition: a. Acquire the mass spectrum in positive ion mode. b. Scan over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: a. Identify the peak corresponding to the molecular ion [M+H]⁺ at m/z 171.06. b. If fragmentation is induced (e.g., in an MS/MS experiment), analyze the daughter ions to confirm the predicted fragmentation patterns.

Visualization: MS Analysis Workflow

Caption: Workflow for Mass Spectrometric Analysis via ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, it can offer valuable insight into the electronic structure and is often used for quantitative analysis. [6][7]

Rationale and Mechanistic Insights

The thiazole ring contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation. This technique is particularly useful for:

-

Confirming the Heterocyclic Core: The presence of absorption in the UV range (typically 200-400 nm) confirms the presence of the chromophoric thiazole ring. [8]* Quantitative Analysis: Using the Beer-Lambert Law, UV-Vis spectroscopy can be employed to accurately determine the concentration of the compound in solution, a critical step in preparing for biological assays.

Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Solvent |

| π → π* | ~250 - 270 | Ethanol or Methanol |

Note: The exact λ_max is highly dependent on the solvent used due to solvatochromic effects. [9]

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: a. Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: a. Use a dual-beam spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a blank. c. Calibrate the instrument by taking a baseline reading with the blank cuvette.

-

Data Acquisition: a. Rinse and fill a matched quartz cuvette with the sample solution. b. Place the sample cuvette in the instrument and scan across the UV-Vis range (e.g., 200 - 800 nm).

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max). b. For quantitative work, construct a calibration curve using the absorbance values of the standard dilutions.

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of this compound is not achieved by a single technique but by the logical synthesis of data from an orthogonal set of spectroscopic methods. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular formula, and UV-Vis spectroscopy probes the electronic nature of the molecule. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can establish the identity, purity, and structural integrity of this compound with the highest degree of scientific rigor, providing a solid foundation for all subsequent research and development activities.

References

-

Title: THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES Source: Canadian Science Publishing URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]

-

Title: FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature Source: ResearchGate URL: [Link]

-

Title: (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Source: ResearchGate URL: [Link]

-

Title: Thiazoles: iii. Infrared spectra of methylthiazoles Source: ResearchGate URL: [Link]

-

Title: New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies Source: Bentham Science Publishers URL: [Link]

-

Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central URL: [Link]

-

Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: Determination of the onset of crystallization of N1-2-(thiazolyl)sulfanilamide (sulfathiazole) by UV-Vis and calorimetry using an automated reaction platform; subsequent characterization of polymorphic forms using dispersive Raman spectroscopy Source: PubMed URL: [Link]

-

Title: 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity Source: PMC - NIH URL: [Link]

-

Title: UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... Source: ResearchGate URL: [Link]

-

Title: synthesis and antimicrobial activity of 2- aminothiazole derivatives Source: ResearchGate URL: [Link]

-

Title: Overview of Analytical Methods for Evaluating Tinidazole Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives Source: MDPI URL: [Link]

-

Title: Search - PeerJ Source: PeerJ URL: [Link]

-

Title: Ultraviolet-Visible Absorption Spectroscopy of MoCl 5 , MoOCl 4 , and MoO 2 Cl 2 Vapors Source: PubMed URL: [Link]

-

Title: UV-vis absorption properties of polyazomethine in base and protonated with 1,2-(di-2-ethylhexyl)ester of 4-sulfophthalic acid form Source: PubMed URL: [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-methylthiazole(7305-71-7) 1H NMR spectrum [chemicalbook.com]

- 5. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the onset of crystallization of N1-2-(thiazolyl)sulfanilamide (sulfathiazole) by UV-Vis and calorimetry using an automated reaction platform; subsequent characterization of polymorphic forms using dispersive Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PeerJ - Search [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. UV-vis absorption properties of polyazomethine in base and protonated with 1,2-(di-2-ethylhexyl)ester of 4-sulfophthalic acid form - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Morpholinothiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The amalgamation of the thiazole ring and the morpholine moiety has given rise to the 2-morpholinothiazole scaffold, a structural motif of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold, from its synthesis to its diverse pharmacological applications and the underlying structure-activity relationships that govern its biological activity. As a privileged structure, the this compound core has demonstrated considerable potential in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This document serves as a resource for researchers and drug development professionals, offering insights into the chemical, biological, and therapeutic landscape of this promising scaffold.

Introduction: The Emergence of a Privileged Scaffold

The strategic combination of well-established pharmacophores into a single molecular framework is a cornerstone of modern drug design. The this compound scaffold is a prime example of this approach, integrating the biological versatility of the thiazole ring with the favorable pharmacokinetic properties imparted by the morpholine group. Thiazole derivatives are integral to a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminothiazole substructure, in particular, is a key component in several approved drugs, including the kinase inhibitor Dasatinib.[3]

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their aqueous solubility, metabolic stability, and overall druglikeness.[4] Its presence can modulate the physicochemical properties of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile. The fusion of these two moieties in the this compound scaffold has yielded a new class of compounds with significant therapeutic potential.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method for forming the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of this compound synthesis, a morpholino-substituted thiourea is a key starting material.

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized in a two-step process, starting from readily available precursors.

Figure 1: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines the synthesis of a model this compound compound via the Hantzsch reaction.

Step 1: Synthesis of 1-morpholino-3-phenylthiourea

-

To a solution of phenyl isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add morpholine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1-morpholino-3-phenylthiourea.

Step 2: Synthesis of 2-(morpholinoimino)-3,4-diphenylthiazole

-

Dissolve 1-morpholino-3-phenylthiourea (1.0 eq) and an α-haloketone such as 2-bromoacetophenone (1.0 eq) in a solvent like ethanol.[7]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization to obtain the pure 2-(morpholinoimino)-3,4-diphenylthiazole.

Therapeutic Applications and Biological Activities

The this compound scaffold has been explored for a multitude of therapeutic applications, with a significant focus on its anticancer properties. Furthermore, emerging research suggests its potential in addressing neurodegenerative disorders and other conditions.

Anticancer Activity: Targeting Kinase Signaling Pathways

A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.[8] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[11]

3.1.1. The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers.

Figure 3: Key regions for SAR studies on the this compound scaffold.

-

Substituents on the Thiazole Ring (C4 and C5): Modifications at these positions significantly impact the compound's interaction with the target protein. Aromatic or heteroaromatic substitutions at the C4 and C5 positions have been shown to be crucial for potent kinase inhibitory activity, likely through interactions with the hydrophobic regions of the ATP-binding pocket.

-

Linker between Thiazole and Morpholine: The nature of the linkage between the thiazole and morpholine rings can influence the overall conformation and flexibility of the molecule, thereby affecting its binding affinity.

-

Substitutions on the Morpholine Ring: While less explored, modifications to the morpholine ring itself could be a strategy to fine-tune the pharmacokinetic properties of the compounds.

Experimental Protocols for Biological Evaluation

The biological characterization of this compound derivatives typically involves a battery of in vitro assays to assess their cytotoxic and target-specific activities.

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. [7][12] Protocol:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C. [9]4. Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [7]6. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [13]7. Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. [9]9. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a particularly strong footprint in the realm of anticancer drug discovery. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive platform for the development of novel therapeutic agents. While the primary focus has been on kinase inhibition for cancer therapy, the emerging potential of these compounds in neurodegenerative diseases warrants further investigation.

Future research in this area will likely focus on:

-

Lead Optimization: Fine-tuning the structure of potent this compound hits to improve their efficacy, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: Expanding the biological evaluation of this compound libraries to other disease areas, such as inflammatory and infectious diseases.

-

Preclinical and Clinical Development: Advancing the most promising candidates through the drug development pipeline. [14][15] In conclusion, the this compound scaffold represents a rich and fertile ground for the discovery of new medicines. Its continued exploration by medicinal chemists and pharmacologists is poised to yield novel therapeutic agents that can address unmet medical needs.

References

- Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

- Kasinski, A. L., & Kladde, M. P. (2016). Sulforhodamine B (SRB)

- Kourounakis, A. P., & Gavalas, A. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1347-1361.

-

protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]

- Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323-330.

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

ResearchGate. (n.d.). IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... Retrieved from [Link]

-

ResearchGate. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF. Retrieved from [Link]

- Gorshkov, V. A., et al. (2022).

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

- Wieckowska, A., et al. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Molecules, 29(1), 1.

- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255.

- Chen, X., et al. (2022). Marine-Derived Natural Compounds for the Treatment of Parkinson's Disease. Marine Drugs, 20(2), 108.

- Li, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957.

- Iro, O. U. (2015). Preclinical Studies in the Drug Development Process: Prospects and Challenges. Journal of Pharmaceutical and Allied Sciences, 12(2), 2125-2133.

- Sharma, V., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-110.

- El-Sayed, M. A. A., et al. (2022).

- Gomeni, R., & Gomeni, C. (2009). Preclinical drug development. Acta Poloniae Pharmaceutica, 66(6), 569-575.

- Greaves, P. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples.

- Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5551-5553.

- Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discoveries & Therapeutics, 10(4), 196-203.

- Asadi, M., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 17(2), 113-128.

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

-

SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.

-

University of Arizona Health Sciences. (2024). Study identifies potential new drug for Parkinson's-related cognitive decline, dementia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiazoline and thiazole derivatives. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Retrieved from [Link]

-

Speed Pharmacology. (2019, March 31). Pharmacology - DRUGS FOR PARKINSON'S DISEASE (MADE EASY) [Video]. YouTube. [Link]

-

American Parkinson Disease Association. (2023, September 26). New Parkinson's Treatments in the Clinical Trial Pipeline for 2024. [Link]

- El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.

-

Bentham Science Publishers. (n.d.). Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Retrieved from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]

- 15. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of substituted 2-Morpholinothiazoles

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2-Morpholinothiazoles

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the path from a promising molecular scaffold to a viable clinical candidate is paved with meticulous physicochemical characterization. The 2-morpholinothiazole core represents a "privileged structure," a framework that repeatedly appears in bioactive compounds, suggesting an inherent compatibility with biological systems.[1][2] However, this privilege is not a guarantee of success. The true potential of this scaffold is only unlocked through the rational, systematic modulation of its properties.

This guide is structured to mirror the logical progression of a drug discovery campaign. We begin with the foundational synthesis, move to the empirical measurement of key physicochemical parameters, and conclude with an analysis of how these properties are intertwined with biological outcomes. Our focus is not merely on protocols, but on the causality behind them—why a specific synthetic route is chosen, how a substituent's electronic nature dictates its pKa, and why lipophilicity is a double-edged sword that must be carefully balanced. Every protocol described is designed as a self-validating system, providing the rigorous, reproducible data necessary for confident decision-making.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a bioisosteric marvel. It combines the 2-aminothiazole moiety, a cornerstone in medicinal chemistry known for its hydrogen bonding capabilities and presence in numerous approved drugs, with the morpholine ring.[3][4] The morpholine is frequently introduced by medicinal chemists to mitigate toxicity, enhance aqueous solubility, and improve metabolic stability. The strategic fusion of these two fragments yields a core that is both synthetically tractable and rich in opportunities for pharmacological optimization. Understanding the structure-property relationships (SPRs) is therefore paramount for any research team working with this class of compounds.

Caption: Logical relationship between the scaffold, its properties, and biological outcomes.

Synthesis: The Hantzsch Thiazole Synthesis as a Foundational Route

The most robust and versatile method for constructing the this compound core is the Hantzsch thiazole synthesis.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. Its primary advantage is the ability to introduce diversity at the C4 and C5 positions of the thiazole ring through the choice of the starting α-haloketone.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-morpholinothiazole

This protocol provides a self-validating workflow for a representative compound.

Step 1: Synthesis of the Thiourea Intermediate (Morpholine-4-carbothioamide)

-

To a stirred solution of morpholine (1.0 eq) in tetrahydrofuran (THF), add benzoyl isothiocyanate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure. The resulting solid is the benzoyl-protected thiourea.

-

Hydrolyze the benzoyl group by dissolving the solid in a 1 M solution of NaOH in methanol and heating at reflux for 1 hour.

-

Neutralize the mixture with 1 M HCl, and extract the product into ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield morpholine-4-carbothioamide.

-

Causality Note: The two-step process using benzoyl isothiocyanate is often more controlled and higher yielding than direct reactions with thiophosgene or other harsh reagents.

-

Step 2: Hantzsch Cyclocondensation

-

Dissolve morpholine-4-carbothioamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in absolute ethanol.

-

Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.

-

Filter the solid and wash with cold ethanol.

-

To obtain the free base, dissolve the salt in water and basify with a saturated solution of NaHCO₃ until pH 8-9.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-phenyl-2-morpholinothiazole.

-

Self-Validation Check: Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS analysis.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

Quantum Mechanical Calculations of 2-Morpholinothiazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations to elucidate the molecular properties of 2-Morpholinothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the fundamental electronic structure, reactivity, and spectroscopic signatures of lead compounds is paramount. This document serves as a practical and in-depth resource, detailing the theoretical underpinnings and step-by-step computational workflows for characterizing this compound using Density Functional Theory (DFT). We will explore geometry optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. The insights derived from these calculations are crucial for rational drug design, enabling the prediction of metabolic stability, sites of interaction, and potential biological activity.

Introduction: The Significance of this compound and the Role of Quantum Mechanics

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing therapeutic agents. The incorporation of a morpholine moiety at the 2-position of the thiazole ring introduces additional complexity and potential for modulating physicochemical properties such as solubility and metabolic stability.

To rationally design novel drug candidates based on the this compound core, a deep understanding of its three-dimensional structure, electronic landscape, and reactivity is essential. While experimental techniques provide invaluable data, quantum mechanical calculations offer a powerful complementary approach to probe the molecule at a sub-atomic level.[4][5][6] QM methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery for their ability to accurately predict molecular properties, thereby guiding synthesis and lead optimization efforts.[4][6]

This guide will provide a detailed walkthrough of the computational protocols for the quantum mechanical characterization of this compound, empowering researchers to leverage these techniques in their own drug discovery pipelines.

Theoretical Framework: Density Functional Theory (DFT)

The foundational principle of the computational methods discussed herein is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[4][6] Unlike wavefunction-based methods, DFT is based on the electron density, which simplifies the calculations while maintaining a high degree of accuracy for many molecular properties. The choice of the functional and basis set is critical for obtaining reliable results. For the calculations described in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][7] The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size.[8][9]

Computational Workflow for this compound

The following sections detail the step-by-step computational workflow for a comprehensive quantum mechanical analysis of this compound. This workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent analyses.

Caption: A generalized workflow for the quantum mechanical characterization of this compound.

Step 1: Molecular Structure Input and Initial Geometry

The first step involves generating the initial 3D coordinates of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView. It is crucial to ensure the correct connectivity and stereochemistry of the molecule. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

Protocol:

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[4]

-

Input File Preparation: Create an input file specifying the following:

-

Coordinates: The initial Cartesian coordinates of this compound.

-

Method: B3LYP/6-311++G(d,p)

-

Job Type: Opt (Geometry Optimization)

-

Convergence Criteria: Use default or tighter convergence criteria for a more accurate structure.

-

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to find the minimum energy conformation of the molecule.

Causality: The geometry optimization process is crucial because the electronic properties of a molecule are highly dependent on its three-dimensional structure. An inaccurate geometry will lead to erroneous predictions of reactivity and spectroscopic properties.

Step 3: Vibrational Frequency Analysis

Protocol:

-

Input File Preparation: Using the optimized geometry from the previous step, create a new input file with the following specifications:

-

Method: B3LYP/6-311++G(d,p)

-

Job Type: Freq (Frequency Calculation)

-

-

Execution: Run the calculation.

Self-Validation: The results of the frequency calculation serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[7][9]

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2950-2850 |

| C=N stretch (thiazole) | ~1650-1550 |

| C-N stretch | ~1350-1250 |

| C-S stretch | ~700-600 |

Note: These are approximate ranges based on typical values for similar functional groups and should be confirmed by the specific output of the calculation.

In-Depth Analysis of Electronic Properties

With a validated, optimized geometry, we can now proceed to analyze the electronic properties of this compound that are most relevant to drug discovery.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Conceptual Framework: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[8][10] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[1][11] A smaller gap suggests higher reactivity.

Protocol:

The HOMO and LUMO energies are typically part of the standard output from the geometry optimization calculation. Visualization of the HOMO and LUMO orbitals can be performed using software like GaussView or Chemcraft.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Interpretation for this compound:

-

HOMO: The HOMO is likely to be localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO may be distributed over the thiazole ring and potentially parts of the morpholine ring, suggesting sites for nucleophilic attack.

-

HOMO-LUMO Gap: The magnitude of the energy gap will provide insights into the molecule's potential for undergoing chemical reactions, which is relevant for predicting metabolic pathways.

Data Presentation: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Value from output |

| LUMO Energy | Value from output |

| HOMO-LUMO Energy Gap | Calculated difference |

Molecular Electrostatic Potential (MEP) Map

Conceptual Framework: The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule.[8][12] It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). Green regions are neutral.

Protocol:

The MEP map can be generated from the output of the geometry optimization calculation using visualization software.

Interpretation for this compound:

-

Negative Potential (Red): The MEP map is expected to show regions of negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the thiazole ring. These are likely sites for hydrogen bond donation.

-

Positive Potential (Blue): Regions of positive potential may be found around the hydrogen atoms, particularly those attached to the thiazole ring.

Conclusion and Future Directions

This guide has outlined a robust and validated computational workflow for the quantum mechanical characterization of this compound. By employing DFT calculations, researchers can gain deep insights into the molecule's geometry, stability, and electronic properties. This knowledge is invaluable for:

-

Rational Drug Design: Guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Predicting Reactivity: Identifying potential sites of metabolism and chemical degradation.

-

Understanding Structure-Activity Relationships (SAR): Correlating electronic properties with biological activity.

Future computational studies could expand upon this work by investigating the interactions of this compound with biological targets using methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or by exploring its excited-state properties with Time-Dependent DFT (TD-DFT).

References

-

Aurora Fine Chemicals. Quantum and Molecular Physics - Drug Discovery Software. [Link]

-

MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

OpenEye Scientific. Quantum Mechanics Software Tools. [Link]

-

PMC. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. [Link]

-

PMC - NIH. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. [Link]

-

JoVE. User-Friendly Quantum Mechanics: Applications for Drug Discovery. [Link]

-

Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

-

Bentham Science Publishers. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. [Link]

-

PMC - NIH. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

-

ResearchGate. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF. [Link]

-

ResearchGate. Molecular modeling and docking of new 2-acetamidothiazole-based compounds as antioxidant agents. [Link]

-

ACS Publications. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. [Link]

-

ResearchGate. Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5. [Link]

-

PubMed. Molecular modeling of two CYP2C19 SNPs and its implications for personalized drug design. [Link]

-

International Research Journal of Education and Technology. STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

-

SpringerLink. Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. [Link]

-

ResearchGate. Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. [Link]

-

NIH. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. [Link]

-

MDPI. Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. [Link]

-

ResearchGate. (PDF) Molecular Modelling of Cyclodextrin Inclusion Complexes of 2-((Morpholinoimino)Methyl)Benzoic Acid and its Heterocyclic Derivative. [Link]

-

YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

-

ResearchGate. Synthesis, characterization and density functional theory study of some new 2-anilinothiazoles | Request PDF. [Link]

-

YouTube. HOMO-LUMO Energy gap prediction of organic compounds using machine learning. [Link]

-

MDPI. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. [Link]

-

PMC - NIH. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

-

ResearchGate. Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. [Link]

-

ResearchGate. DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD | Request PDF. [Link]

Sources

- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. User-Friendly Quantum Mechanics: Applications for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

Exploring the Chemical Space of 2-Morpholinothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be selectively modified to interact with a variety of biological targets – remains a cornerstone of efficient lead generation. The 2-morpholinothiazole core has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of potent and selective modulators of diverse enzymatic and receptor systems. The morpholine moiety, far from being a mere solubilizing group, actively contributes to the pharmacokinetic and pharmacodynamic profile of these derivatives, often enhancing metabolic stability and target engagement.[1][2][3][4] This guide provides a comprehensive exploration of the chemical space surrounding this compound derivatives, offering a synthesis of established synthetic methodologies, in-depth analyses of structure-activity relationships across various therapeutic targets, and detailed, field-proven protocols for their biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and exploit this promising area of medicinal chemistry.

I. Navigating the Synthetic Landscape: The Hantzsch Thiazole Synthesis and its Progeny

The construction of the this compound core is most reliably achieved through the venerable Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.[5][6][7] This method's enduring prevalence is a testament to its efficiency and the ready availability of its starting materials.

Core Synthesis Workflow: A Self-Validating System

The causality behind the Hantzsch synthesis lies in the nucleophilic attack of the thiourea sulfur on an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The choice of solvent and reaction conditions can be tailored to optimize yields and purity, with ethanol being a common and effective medium.

Caption: A generalized workflow for the Hantzsch synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol provides a detailed, step-by-step methodology for a typical Hantzsch synthesis. The inclusion of specific molar ratios and purification steps ensures reproducibility, a hallmark of a self-validating system.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the desired α-haloketone (1.0 eq.) and N-morpholinothiourea (1.1 eq.) in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound derivative. The purity can be assessed by melting point determination and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. Unlocking Therapeutic Potential: Biological Activities and Structure-Activity Relationships

The this compound scaffold has been successfully derivatized to yield compounds with a broad spectrum of biological activities. This section will delve into key therapeutic areas, presenting quantitative data and detailed protocols for assessing activity.

A. Anticancer Activity: Targeting Uncontrolled Proliferation

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[8] These compounds often exert their effects by inhibiting key kinases involved in cancer cell signaling, such as VEGFR-2 and the PI3K/Akt pathway.[8][9][10]